Pentane-1,5-diyl bis(4-chlorobenzenesulfonate)
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Overview
Description
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate) is a chemical compound with the molecular formula C17H18Cl2O6S2. It is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of pentane-1,5-diol with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Pentane-1,5-diol and 4-chlorobenzenesulfonic acid are the primary products of hydrolysis.
Scientific Research Applications
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of pentane-1,5-diyl bis(4-chlorobenzenesulfonate) involves its ability to act as a sulfonating agent. It can transfer sulfonate groups to other molecules, thereby modifying their chemical properties. This mechanism is particularly useful in organic synthesis and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.
Hexane-1,6-diyl bis(4-chlorobenzenesulfonate): Similar structure but with a hexane backbone instead of pentane.
Uniqueness
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate) is unique due to the presence of chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical processes .
Properties
CAS No. |
6634-71-5 |
---|---|
Molecular Formula |
C17H18Cl2O6S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyloxypentyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C17H18Cl2O6S2/c18-14-4-8-16(9-5-14)26(20,21)24-12-2-1-3-13-25-27(22,23)17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2 |
InChI Key |
LPZVOMPCGNTFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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